Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 142920-56-7) is a secondary amine featuring an N-butyl chain linked via a methylene bridge to a 1-methylpyrrole core. With the molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g/mol, the compound has a predicted pKa of 10.66±0.19, an ACD/LogP of 2.11, and a predicted boiling point of 247.3±15.0 °C.

Molecular Formula C10H18N2
Molecular Weight 166.268
CAS No. 142920-56-7
Cat. No. B2728496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
CAS142920-56-7
Molecular FormulaC10H18N2
Molecular Weight166.268
Structural Identifiers
SMILESCCCCNCC1=CC=CN1C
InChIInChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3
InChIKeyRXKWPINKZUKOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 142920-56-7) for Medicinal Chemistry and Chemical Biology Research


Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 142920-56-7) is a secondary amine featuring an N-butyl chain linked via a methylene bridge to a 1-methylpyrrole core. With the molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g/mol, the compound has a predicted pKa of 10.66±0.19, an ACD/LogP of 2.11, and a predicted boiling point of 247.3±15.0 °C . It is primarily utilized as a synthetic building block and research intermediate in medicinal chemistry .

Procurement Risk Alert: Why N-Alkyl Pyrrole Analogs Cannot Be Casually Substituted for Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine


In medicinal chemistry and chemical biology, even minor structural modifications within a pyrrole-based scaffold can drastically alter key physicochemical parameters such as lipophilicity (LogP), basicity (pKa), and permeability. These parameters directly govern a compound‘s passive membrane diffusion, solubility profile, and target engagement in cellular assays [1]. For researchers optimizing lead compounds, substituting Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine with a closely related analog risks introducing uncontrolled variables—shifting LogD, altering CNS penetration potential, or changing the protonation state at physiological pH—thereby compromising SAR interpretation and experimental reproducibility [2].

Quantitative Differentiation Evidence: Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine vs. Closest Structural Analogs


Lipophilicity Differentiation: LogP Comparison Between N-Butyl and N-tert-Butyl Pyrrole Analogs

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine exhibits a predicted ACD/LogP of 2.11, which is 0.30 log units higher than its tert-butyl analog (tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine, CAS 130539-85-4), which has a reported LogP of 1.81 . This difference in lipophilicity reflects the distinct spatial and electronic properties of the linear n-butyl chain compared to the branched tert-butyl group.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Basicity and Ionization State: pKa Differentiation Between N-Butyl Pyrrole Methylamine and Direct Amino-Pyrrole Isomer

The target compound has a predicted pKa of 10.66±0.19, indicating it exists predominantly in the protonated, positively charged state at physiological pH (7.4) . In contrast, the direct amino-substituted isomer N-Butyl-1-methyl-1H-pyrrol-2-amine (CAS 142320-75-0), where the amine nitrogen is attached directly to the pyrrole ring, lacks the methylene spacer and is expected to have a markedly different pKa due to altered electronic delocalization with the aromatic system .

Medicinal Chemistry Ionization State pKa Prediction

Physical State and Handling Properties: Volatility and Boiling Point Differentiation

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a predicted boiling point of 247.3±15.0 °C at 760 mmHg . This boiling point is significantly higher than that of simpler pyrrole analogs lacking the extended alkyl chain, such as 1-methylpyrrole (boiling point ~113 °C) [1]. The higher boiling point reduces volatility during synthetic handling and facilitates purification via standard chromatographic methods without excessive evaporative loss.

Synthetic Chemistry Purification Physical Properties

Scaffold-Specific Biological Activity Context: Pyrrole-Based MAO Inhibition as Functional Class Benchmark

While no direct MAO inhibition data exists for Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine, a structurally related pyrrole derivative—benzyl(methyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine—demonstrates potent MAO-A inhibition with a Ki of 150 nM and high selectivity over MAO-B (Ki = 85,000 nM), representing a >560-fold selectivity ratio [1]. This establishes the (1-methylpyrrol-2-yl)methylamine scaffold as a privileged pharmacophore for monoamine oxidase targeting, a functional context absent for non-pyrrole or differently substituted amine building blocks.

Chemical Biology Enzyme Inhibition Monoamine Oxidase

Synthetic Accessibility and Commercial Availability: Procurement Advantage Over Bespoke Analogs

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is commercially available from multiple reputable vendors with a typical catalog purity of 98%, enabling immediate procurement without custom synthesis lead times . In contrast, the structurally related N-Butyl-1-methyl-1H-pyrrol-2-amine (CAS 142320-75-0) has significantly more limited vendor distribution and is frequently offered only at lower purity grades (95%) . This difference in commercial availability translates directly to reduced procurement friction and faster project initiation for the target compound.

Chemical Procurement Synthetic Building Blocks Supply Chain

Recommended Application Scenarios: Where Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine Delivers Verified Value


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity Modulation

Based on its quantified LogP of 2.11—distinct from the 1.81 LogP of its tert-butyl analog—this compound serves as a precise tool for structure-activity relationship (SAR) studies where incremental changes in lipophilicity are being evaluated for their impact on membrane permeability and target engagement. Researchers optimizing lead series with pyrrole-containing scaffolds can use this n-butyl derivative to systematically probe the hydrophobic binding pocket contributions without introducing the branched steric constraints of a tert-butyl group .

Chemical Biology Probe Development Leveraging Pyrrole Scaffold Bioactivity

The (1-methylpyrrol-2-yl)methylamine scaffold has demonstrated potent and highly selective MAO-A inhibition in structurally related analogs (Ki = 150 nM for MAO-A; Ki = 85,000 nM for MAO-B) . Researchers developing chemical probes for monoamine oxidase enzymes or other CNS targets where the pyrrole pharmacophore is privileged should select this building block as a synthetic entry point, capitalizing on the scaffold‘s validated biological activity context.

Multi-Step Organic Synthesis Requiring Low-Volatility Amine Intermediates

With a predicted boiling point of 247.3±15.0 °C, this compound offers significantly reduced volatility compared to simpler pyrrole derivatives such as 1-methylpyrrole (~113 °C) . This property is advantageous in multi-step synthetic sequences requiring concentration under reduced pressure or elevated-temperature reactions, where volatile intermediates would otherwise be lost, compromising yield and stoichiometric control.

High-Throughput Screening Library Construction with Reliable Supply Chains

The compound‘s consistent 98% purity grade and availability from multiple commercial vendors enable reliable procurement for building diverse screening libraries . For core facilities and medicinal chemistry groups synthesizing compound collections for phenotypic or target-based HTS campaigns, this building block offers lower supply chain risk and higher batch-to-batch consistency compared to less widely distributed analogs such as N-Butyl-1-methyl-1H-pyrrol-2-amine, which is available from fewer sources at lower standard purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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